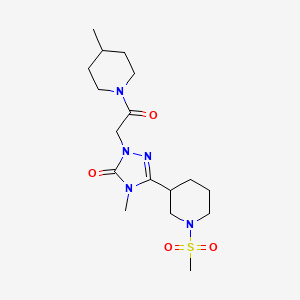
4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, including the formation of the triazole ring and the introduction of the piperidine moieties. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moieties.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug discovery.
Medicine
Medicinally, triazole compounds are known for their antifungal, antibacterial, and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of 4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the piperidine groups may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
What sets 4-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. The presence of both piperidine and sulfonyl groups could enhance its solubility and bioavailability.
Properties
CAS No. |
1170194-10-1 |
|---|---|
Molecular Formula |
C17H29N5O4S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H29N5O4S/c1-13-6-9-20(10-7-13)15(23)12-22-17(24)19(2)16(18-22)14-5-4-8-21(11-14)27(3,25)26/h13-14H,4-12H2,1-3H3 |
InChI Key |
JIQRCZQAIPTLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)N(C(=N2)C3CCCN(C3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


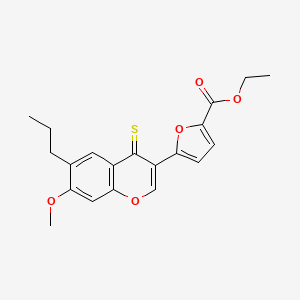
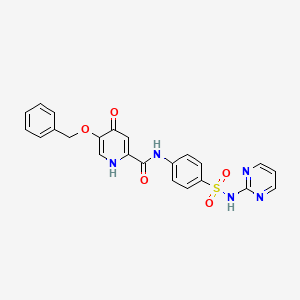
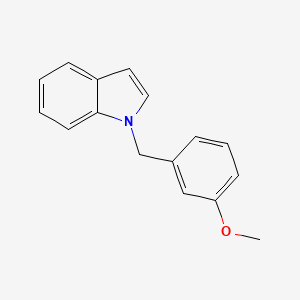
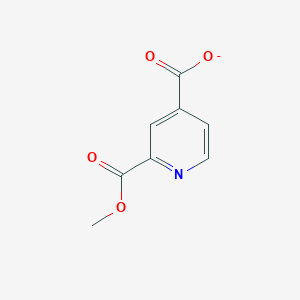
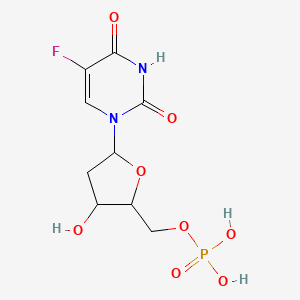
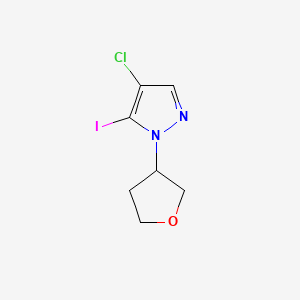

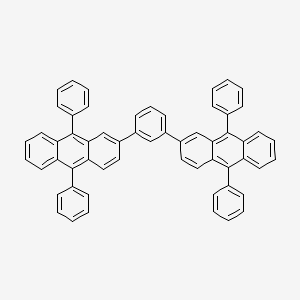
![(1R)-2-chloro-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14120764.png)
![8-(4-chlorophenyl)-7-methyl-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14120770.png)


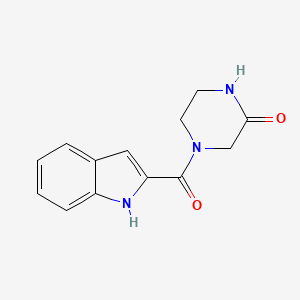
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)
